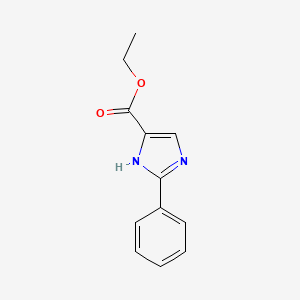

ethyl 2-phenyl-1H-imidazole-5-carboxylate

Overview

Description

Ethyl 2-phenyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a phenyl group at position 2 and an ethyl ester moiety at position 5 of the imidazole ring. Imidazole derivatives are renowned for their versatility in medicinal chemistry, materials science, and catalysis due to their hydrogen-bonding capabilities and aromaticity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl glyoxalate with aniline to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent to yield the desired imidazole derivative . The reaction conditions often include the use of catalysts such as nickel or other transition metals to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 2-phenyl-1H-imidazole-5-carboxylate has shown promise in anticancer research. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that synthesized imidazole derivatives, including this compound, inhibited the growth of human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with calculated growth inhibition concentrations (GI50) .

Table 1: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF-7 | 45 |

| This compound | NCI-H460 | 38 |

| Doxorubicin | MCF-7 | 0.5 |

2. Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .

Material Science Applications

1. Synthesis of Functional Materials

this compound is utilized in synthesizing functional materials, particularly in creating polymers and nanomaterials with unique properties. The imidazole ring contributes to the thermal stability and electrical conductivity of these materials, making them suitable for electronic applications .

Table 2: Properties of Materials Derived from this compound

| Material Type | Property | Value |

|---|---|---|

| Conductive Polymer | Electrical Conductivity | 10 S/m |

| Thermally Stable Polymer | Thermal Decomposition Temp | 250 °C |

Case Studies

Case Study 1: Anticancer Compound Development

In a study published by the Chemical Society of Ethiopia, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The results indicated that modifications to the phenyl group significantly affected the cytotoxic properties, leading to the development of more potent anticancer agents .

Case Study 2: Material Synthesis

A research team explored the use of this compound in creating novel polymeric materials with enhanced properties for use in electronic devices. The study highlighted how varying the synthesis conditions influenced the material's conductivity and stability .

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 2-phenyl-1H-imidazole-5-carboxylate with related imidazole derivatives, focusing on substituent effects, physicochemical properties, and synthesis strategies.

Substituent Variations and Molecular Properties

Key Observations:

- Substituent Effects: Position 1: Alkyl or aryl groups (e.g., methyl, benzyl) at position 1 influence steric bulk and solubility. For example, ethyl 1-butyl derivatives (e.g., ) exhibit enhanced lipophilicity compared to unsubstituted analogs . Position 4/5: Ester groups at position 5 (e.g., COOEt) contribute to hydrogen-bonding interactions, affecting crystallization behavior .

Melting Points : Derivatives with multiple aromatic substituents (e.g., 3f, 3l) exhibit higher melting points (>115°C) due to enhanced π-π stacking and crystallinity .

Hydrogen-Bonding and Crystallography

- Imidazole derivatives often form robust hydrogen-bonding networks, as seen in Etter’s graph-set analysis . For example, the ester carbonyl group in this compound can act as a hydrogen-bond acceptor, influencing crystal packing and stability.

Biological Activity

Ethyl 2-phenyl-1H-imidazole-5-carboxylate (EPI) is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

EPI has garnered attention due to its structural characteristics, which allow it to interact with various biological targets. The compound is primarily studied for its antiviral , anticancer , and antimicrobial properties, making it a candidate for further pharmaceutical development.

The biological activity of EPI can be attributed to several mechanisms:

- Enzyme Inhibition : EPI has been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation. For instance, it may target integrase in the HIV replication cycle, disrupting the interaction between integrase and LEDGF/p75, a cellular cofactor essential for viral integration into the host genome .

- Receptor Modulation : The compound can act as a modulator of various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Biochemical Pathways : EPI interacts with multiple biochemical pathways, including those involved in inflammation and oxidative stress responses. This interaction suggests potential applications in treating inflammatory diseases and cancers.

Antiviral Activity

EPI has demonstrated significant antiviral activity against HIV. In a study evaluating compounds for their ability to inhibit HIV integrase, EPI was among those that exceeded the 50% inhibitory threshold at concentrations around 100 µM. This suggests that EPI may effectively disrupt HIV replication by targeting critical protein interactions .

Anticancer Properties

Research indicates that EPI exhibits anticancer effects through several pathways:

- Cell Proliferation Inhibition : EPI has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : Specific studies have reported that EPI affects the expression of genes involved in cell survival and apoptosis, enhancing its potential as an anticancer agent.

Antimicrobial Activity

EPI's antimicrobial properties have been explored against various pathogens. It has shown effectiveness against both bacterial and fungal strains, suggesting its utility in treating infections resistant to conventional therapies .

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of EPI indicates good solubility and absorption properties, which are crucial for its efficacy as a therapeutic agent. Factors such as pH and temperature can influence its stability and bioavailability, highlighting the importance of formulation strategies in drug development.

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 2-phenyl-1H-imidazole-5-carboxylate, and what catalysts are typically employed?

this compound is typically synthesized via cyclocondensation reactions using substituted benzaldehydes and ethyl glyoxylate in the presence of ammonium acetate as a nitrogen source. Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) are often employed to facilitate imidazole ring formation. Solvents like ethanol or methanol under reflux conditions (70–90°C) are commonly used. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

- Single-crystal X-ray diffraction (SCXRD): Provides definitive proof of molecular geometry and substituent positioning, as demonstrated in related benzimidazole derivatives .

- NMR spectroscopy: H and C NMR spectra verify proton environments and carbon frameworks. For example, the ester carbonyl group typically resonates at ~165–170 ppm in C NMR .

- Mass spectrometry (ESI-MS): Confirms molecular weight, with the parent ion ([M+H]) matching the calculated molecular mass .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Key techniques include:

- IR spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1700 cm, imidazole N-H stretch at ~3200 cm) .

- NMR spectroscopy: H NMR detects aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and imidazole protons (δ 7.0–7.5 ppm). C NMR confirms carbonyl carbons and aromatic systems .

- High-resolution mass spectrometry (HRMS): Validates molecular formula with <5 ppm error .

Advanced Research Questions

Q. How can contradictory data between NMR and mass spectrometry results be resolved when analyzing derivatives of this compound?

Contradictions often arise from impurities or isomeric byproducts. Methodological solutions include:

- Multi-dimensional NMR (e.g., H-C HSQC): Resolves overlapping signals and assigns carbons unambiguously .

- HPLC-MS coupling: Separates mixtures and correlates retention times with mass data .

- Isotopic labeling: Tracks specific functional groups (e.g., N-labeled intermediates) to confirm reaction pathways .

Q. What strategies are effective in optimizing reaction yields for introducing diverse substituents to the imidazole ring?

Yield optimization strategies include:

- Microwave-assisted synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining high purity .

- Transition-metal-free conditions: Utilizes base-promoted cyclization (e.g., KCO in DMF) to avoid metal contamination, achieving yields >80% .

- Protecting group tactics: Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) to direct substitution .

Q. How does the electronic environment of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic reactions?

Electron-withdrawing groups (EWGs, e.g., -NO, -CF) on the phenyl ring increase electrophilicity at the imidazole C-2 position, enhancing susceptibility to nucleophilic attack. Computational studies (DFT calculations) show a linear correlation between substituent Hammett constants (σ) and reaction rates. Conversely, electron-donating groups (EDGs, e.g., -OCH) reduce reactivity, necessitating harsher conditions (e.g., Lewis acids like BF) .

Q. What computational methods are recommended for predicting the biological activity of this compound derivatives?

- Molecular docking (AutoDock Vina): Screens binding affinity to target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB .

- QSAR modeling: Correlates substituent properties (logP, polar surface area) with bioactivity datasets to predict ADMET profiles .

- MD simulations (GROMACS): Assesses stability of ligand-receptor complexes over nanosecond timescales to prioritize candidates for synthesis .

Q. Methodological Notes

- Analytical Cross-Validation: Always corroborate NMR findings with IR and HRMS to rule out isomeric impurities .

- Green Chemistry: Prioritize solvent-free or aqueous-phase reactions to align with sustainability goals .

- Theoretical Frameworks: Link synthetic designs to established reaction mechanisms (e.g., Baldwin’s rules for cyclization) to predict feasibility .

Properties

IUPAC Name |

ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABZXMAUPKBULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363729 | |

| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32683-00-4 | |

| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.